An In-depth Technical Guide to Ethyl 1-aminocyclopropanecarboxylate Hydrochloride
An In-depth Technical Guide to Ethyl 1-aminocyclopropanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a cyclic amino acid ester that serves as a crucial building block in various chemical syntheses. Its strained cyclopropane ring and reactive functional groups make it a valuable precursor in the development of novel organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and as a precursor to the plant hormone ethylene.
Chemical and Physical Properties
The fundamental chemical and physical properties of Ethyl 1-aminocyclopropanecarboxylate hydrochloride are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 114-120 °C | |
| Solubility | Soluble in water. | [3] |
| CAS Number | 42303-42-4 | [1] |
| PubChem CID | 386203 | [1] |
| InChI Key | XFNUTZWASODOQK-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)C1(CC1)N.Cl |
Synthesis
A representative method for the synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride involves the esterification of 1-aminocyclopropanecarboxylic acid. The following is a generalized experimental protocol based on established chemical principles.
Experimental Protocol: Synthesis of Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Materials:
-
1-Aminocyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol
-
Diethyl ether
-
Magnetic stirrer
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend 1-aminocyclopropanecarboxylic acid in anhydrous ethanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with constant stirring. An exothermic reaction will occur.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified Ethyl 1-aminocyclopropanecarboxylate hydrochloride crystals under vacuum.
Applications in Peptide Synthesis
Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a valuable building block in peptide synthesis, allowing for the incorporation of a conformationally constrained amino acid residue into a peptide backbone. This can influence the peptide's secondary structure and biological activity.
Experimental Protocol: Incorporation into a Dipeptide (Representative)
Materials:
-
Ethyl 1-aminocyclopropanecarboxylate hydrochloride
-
N-protected amino acid (e.g., Boc-Alanine)
-
Coupling agent (e.g., EDC·HCl, HATU)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Magnetic stirrer
-
Round-bottom flask
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve the N-protected amino acid (e.g., Boc-Alanine) and the coupling agent in anhydrous DCM or DMF in a round-bottom flask.
-
In a separate flask, dissolve Ethyl 1-aminocyclopropanecarboxylate hydrochloride in the same solvent and add the base (DIPEA) to neutralize the hydrochloride salt and form the free amine.
-
Add the free amine solution to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide ester by flash column chromatography.
Role in Ethylene Biosynthesis
In plant biology, the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene.[4] Ethylene plays a critical role in numerous physiological processes, including fruit ripening, senescence, and stress responses.[5][6][7] The biosynthesis of ethylene from methionine is a well-characterized pathway.
Ethylene Biosynthesis Pathway
The following diagram illustrates the key steps in the ethylene biosynthesis pathway, highlighting the central role of ACC.
Caption: The Ethylene Biosynthesis Pathway in Plants.
Analytical Methods
The characterization and purity assessment of Ethyl 1-aminocyclopropanecarboxylate hydrochloride are typically performed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. A representative protocol for sample preparation is as follows:
Procedure:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Gently shake the tube to ensure complete dissolution.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The expected chemical shifts and coupling constants will be characteristic of the ethyl ester and the cyclopropane ring protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the protonated molecule [M+H]⁺.
Safety and Handling
Ethyl 1-aminocyclopropanecarboxylate hydrochloride should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[6]
Conclusion
Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a versatile and valuable chemical intermediate with significant applications in synthetic and biological chemistry. Its unique structural features make it an important tool for researchers in drug discovery and plant science. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a research environment.
References
- 1. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Aminocyclopropanecarboxylic acid, TMS derivative [webbook.nist.gov]
- 4. Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
